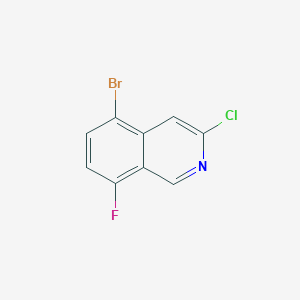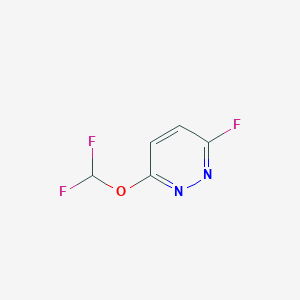
4-Chloro-6-formylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-formylpicolinonitrile is an organic compound with the molecular formula C7H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a formyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-formylpicolinonitrile typically involves the chlorination of 6-formylpicolinonitrile. One common method includes the reaction of 6-formylpicolinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of 4-Chloro-6-formylpicolinonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-formylpicolinonitrile may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-formylpicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Reduction: Formation of 4-chloro-6-hydroxymethylpicolinonitrile.
Oxidation: Formation of 4-chloro-6-carboxypicolinonitrile.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-formylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-formylpicolinonitrile depends on its specific application. In chemical reactions, the chloro and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which can be influenced by its structural features.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-formylpicolinonitrile can be compared with other similar compounds, such as:
6-Formylpicolinonitrile: Lacks the chloro group, leading to different reactivity and applications.
4-Chloro-2-formylpyridine: Similar structure but with the formyl group at the 2-position, affecting its chemical behavior.
4-Chloro-6-methylpicolinonitrile: Contains a methyl group instead of a formyl group, resulting in different chemical properties and applications.
Eigenschaften
Molekularformel |
C7H3ClN2O |
|---|---|
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
4-chloro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI-Schlüssel |
RWDYSHOOKIJGRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



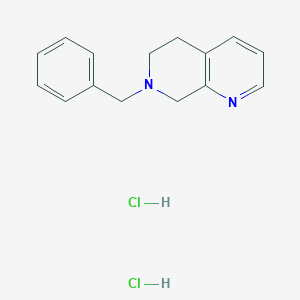
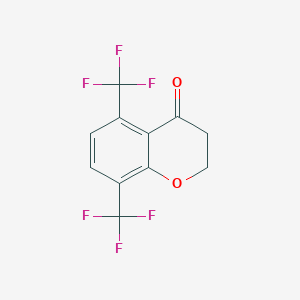
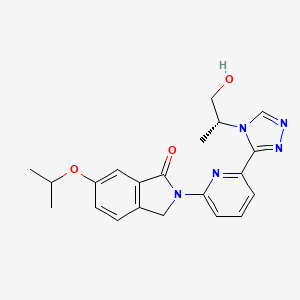
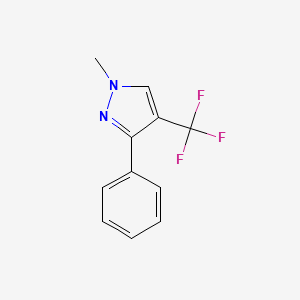

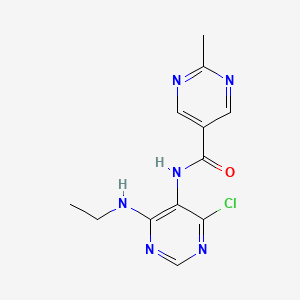
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)
